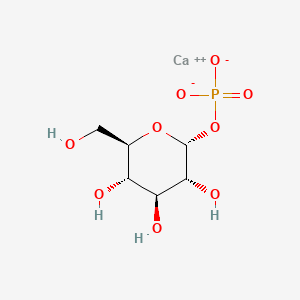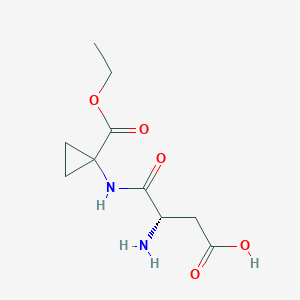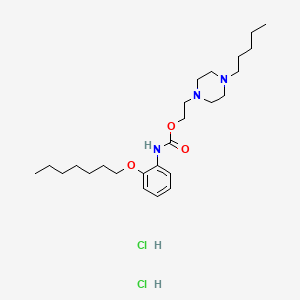
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound with the molecular formula C16H15N3O2S. This compound is known for its unique structure, which includes a benzimidazole ring and a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves several steps. One common method includes the reaction of ethanethioic acid with ((3-methoxyphenyl)amino)- and S-1H-benzimidazol-2-yl ester under specific conditions. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of thiols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound is used in biological research to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological molecules makes it a useful tool for understanding complex biological systems.
Medicine: In medical research, the compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is used in industrial applications, such as the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester can be compared with other similar compounds, such as:
Ethanethioic acid, ((2-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester: This compound has a similar structure but with a different position of the methoxy group on the phenyl ring.
Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester: Another similar compound with the methoxy group in the para position.
Ethanethioic acid, ((3-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester: This compound has a chlorine atom instead of a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research applications.
Properties
CAS No. |
83408-82-6 |
|---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-yl) 2-(3-methoxyanilino)ethanethioate |
InChI |
InChI=1S/C16H15N3O2S/c1-21-12-6-4-5-11(9-12)17-10-15(20)22-16-18-13-7-2-3-8-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19) |
InChI Key |
VQOCHCMZIXQRPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B12741331.png)













